zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride

CAS No.: 14263-91-3

Cat. No.: VC18400465

Molecular Formula: C16H6Cl4F12N4Zn

Molecular Weight: 689.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14263-91-3 |

|---|---|

| Molecular Formula | C16H6Cl4F12N4Zn |

| Molecular Weight | 689.4 g/mol |

| IUPAC Name | zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride |

| Standard InChI | InChI=1S/2C8H3F6N2.4ClH.Zn/c2*9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 |

| Standard InChI Key | RVJMLOOUJQZBSY-UHFFFAOYSA-J |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Introduction

Structural and Molecular Characteristics

Molecular Composition

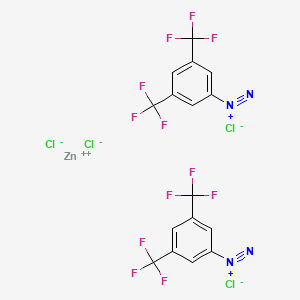

Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride comprises a zinc ion (Zn²⁺) coordinated to two 3,5-bis(trifluoromethyl)benzenediazonium cations and four chloride anions. The diazonium group (-N₂⁺) is stabilized by resonance with the aromatic ring, while the trifluoromethyl (-CF₃) groups introduce steric bulk and electron-withdrawing effects. The compound’s InChIKey (RVJMLOOUJQZBSY-UHFFFAOYSA-J) and SMILES notation (C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]) provide precise descriptors of its connectivity and stereochemistry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 14263-91-3 |

| Molecular Formula | C₁₆H₆Cl₄F₁₂N₄Zn |

| Molecular Weight | 689.4 g/mol |

| IUPAC Name | Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride |

| PubChem Compound ID | 167039 |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous diazonium salts exhibit planar aromatic systems with diazonium groups oriented perpendicular to the ring. Infrared (IR) spectroscopy typically shows stretches at 2200–2300 cm⁻¹ for the diazonium group and 1100–1200 cm⁻¹ for C-F bonds. Nuclear magnetic resonance (NMR) spectra would reveal distinct proton environments for the aromatic ring and coupling patterns influenced by the -CF₃ groups.

Synthesis and Manufacturing

Diazotization Process

The synthesis begins with diazotization of 3,5-bis(trifluoromethyl)aniline. In acidic conditions (e.g., HCl), sodium nitrite (NaNO₂) converts the primary amine (-NH₂) to a diazonium chloride intermediate. Subsequent metathesis with zinc chloride (ZnCl₂) yields the final product:

Optimization Strategies

Key parameters include:

-

Temperature: Maintained below 5°C to prevent diazonium decomposition.

-

Solvent System: Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility .

-

Purification: Recrystallization from ethanol/water mixtures removes unreacted precursors.

Industrial-Scale Production

Patent JP2006265129A highlights zinc-mediated reductions of nitroarenes to hydrazo compounds, suggesting scalable methods for precursor synthesis . For instance, reducing 3-nitrobenzotrifluoride with zinc in alkaline aqueous/organic solvent mixtures produces intermediates critical for diazonium salt preparation .

Reactivity and Mechanistic Insights

Electrophilic Substitution

The diazonium group acts as a leaving group, enabling arylation reactions. For example, in Sandmeyer reactions, copper catalysts replace -N₂⁺ with halides or cyanide:

Azo Coupling

In alkaline media, the compound couples with electron-rich aromatics (e.g., phenols) to form azo dyes. The -CF₃ groups direct electrophilic attack to the para position, enhancing regioselectivity.

Stability Considerations

The trifluoromethyl groups stabilize the diazonium ion against hydrolysis, allowing storage at 0–4°C for weeks. Decomposition pathways involve N₂ release and formation of aryl radicals, which can dimerize or abstract hydrogen.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to introduce trifluoromethylated aryl groups aids in synthesizing kinase inhibitors and antiviral agents. For example, coupling with indole derivatives produces scaffolds for non-nucleoside reverse transcriptase inhibitors.

Materials Science

In polymer chemistry, it serves as a crosslinking agent for fluorinated polyimides, enhancing thermal stability (>400°C) and dielectric properties .

Table 2: Application Case Studies

| Application | Target Product | Key Benefit |

|---|---|---|

| Drug Discovery | Trifluoromethylated Aryl Amines | Improved metabolic stability |

| Polymer Synthesis | Fluorinated Polyimides | High thermal resistance |

| Dye Manufacturing | Azo Pigments | Enhanced lightfastness |

Future Research Directions

Catalytic Applications

Exploring its use in photoredox catalysis could enable C-H functionalization under mild conditions. Preliminary studies on related borates (e.g., trityl tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) suggest potential in hydride abstraction reactions .

Medicinal Chemistry

Structural analogs with modified -CF₃ substitution patterns may improve drug bioavailability. Computational modeling (e.g., DFT) could optimize steric and electronic parameters for target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume